molecular formula C12H13ClFNO4 B13532523 3-((Tert-butoxycarbonyl)amino)-6-chloro-2-fluorobenzoic acid

3-((Tert-butoxycarbonyl)amino)-6-chloro-2-fluorobenzoic acid

Cat. No.: B13532523
M. Wt: 289.69 g/mol
InChI Key: SODHFPUOQCEVKG-UHFFFAOYSA-N
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Description

3-{[(tert-butoxy)carbonyl]amino}-6-chloro-2-fluorobenzoic acid is an organic compound that features a benzoic acid core substituted with a tert-butoxycarbonyl (Boc) protected amino group, a chlorine atom, and a fluorine atom. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The Boc protection is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The chlorination and fluorination steps can be carried out using appropriate halogenating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-{[(tert-butoxy)carbonyl]amino}-6-chloro-2-fluorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted benzoic acids can be formed.

    Deprotected Amino Acid: Removal of the Boc group yields the free amino acid derivative.

Scientific Research Applications

3-{[(tert-butoxy)carbonyl]amino}-6-chloro-2-fluorobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological targets due to its structural similarity to bioactive compounds.

    Medicine: Investigated for its potential as a precursor in the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{[(tert-butoxy)carbonyl]amino}-6-chloro-2-fluorobenzoic acid involves its reactivity towards nucleophiles and acids. The Boc group provides protection to the amino group, allowing selective reactions at other sites on the molecule. Upon deprotection, the free amino group can participate in further chemical transformations, potentially interacting with molecular targets in biological systems.

Comparison with Similar Compounds

Similar Compounds

    3-{[(tert-butoxy)carbonyl]amino}-2-fluorobenzoic acid:

    3-{[(tert-butoxy)carbonyl]amino}-6-chlorobenzoic acid: Lacks the fluorine substituent, which may influence its chemical behavior and biological activity.

Uniqueness

3-{[(tert-butoxy)carbonyl]amino}-6-chloro-2-fluorobenzoic acid is unique due to the presence of both chlorine and fluorine substituents, which can modulate its electronic properties and reactivity. This combination of substituents makes it a valuable intermediate in the synthesis of diverse organic compounds.

Properties

Molecular Formula

C12H13ClFNO4

Molecular Weight

289.69 g/mol

IUPAC Name

6-chloro-2-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid

InChI

InChI=1S/C12H13ClFNO4/c1-12(2,3)19-11(18)15-7-5-4-6(13)8(9(7)14)10(16)17/h4-5H,1-3H3,(H,15,18)(H,16,17)

InChI Key

SODHFPUOQCEVKG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C(=C(C=C1)Cl)C(=O)O)F

Origin of Product

United States

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